molecular formula C19H22N2O B11095468 2,2-diethyl-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

2,2-diethyl-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11095468
M. Wt: 294.4 g/mol
InChI Key: SDJSLHHWVTWFLR-UHFFFAOYSA-N
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Description

2,2-DIETHYL-3-(4-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core with ethyl and methyl substituents, which may influence its chemical behavior and biological activity.

Preparation Methods

The synthesis of 2,2-DIETHYL-3-(4-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method starts with the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and reduction steps. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature controls to maximize yield and purity.

Chemical Reactions Analysis

2,2-DIETHYL-3-(4-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinazolinone core, potentially altering its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule, further diversifying its chemical properties.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-DIETHYL-3-(4-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has been studied for various scientific research applications:

    Chemistry: It serves as a model compound for studying the reactivity and properties of quinazolinones.

    Biology: Researchers investigate its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-DIETHYL-3-(4-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific biological context and the substituents on the quinazolinone core.

Comparison with Similar Compounds

2,2-DIETHYL-3-(4-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can be compared with other quinazolinone derivatives, such as:

    2,3-DIHYDRO-4(1H)-QUINAZOLINONE: Lacks the ethyl and methyl substituents, which may result in different biological activities.

    3-(4-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE: Contains a methyl group but not the ethyl groups, potentially altering its chemical and biological properties.

    2,2-DIETHYL-4(1H)-QUINAZOLINONE: Lacks the 4-methylphenyl group, which may influence its reactivity and interactions with biological targets.

The uniqueness

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

2,2-diethyl-3-(4-methylphenyl)-1H-quinazolin-4-one

InChI

InChI=1S/C19H22N2O/c1-4-19(5-2)20-17-9-7-6-8-16(17)18(22)21(19)15-12-10-14(3)11-13-15/h6-13,20H,4-5H2,1-3H3

InChI Key

SDJSLHHWVTWFLR-UHFFFAOYSA-N

Canonical SMILES

CCC1(NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C)CC

Origin of Product

United States

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